molecular formula C19H22N2O3S B5679822 [4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid

[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid

Cat. No. B5679822
M. Wt: 358.5 g/mol
InChI Key: YMTPTFVCYHQPFS-UHFFFAOYSA-N
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Description

This compound belongs to a category of organic chemicals that feature a combination of piperidine and pyridine structures, modified with various functional groups to impart unique chemical and physical properties. The synthesis and analysis of such compounds are critical for developing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Prostakov et al. (1970) describe the preparation of esters related to the piperidine series through a sequence of reactions involving substituted pyridine derivatives (Prostakov, V. Pleshakov, V. Dorogov, V. Zvolinskii, 1970).

Molecular Structure Analysis

Molecular and crystal structures of similar compounds can be determined using techniques like X-ray diffraction analysis. For example, Kuleshova and Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine to study the influence of hydrogen bonds on molecular conformation and packing (Kuleshova, L., Khrustalev, V., 2000).

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-2-(4-pyridin-3-yloxypiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25-17-6-4-14(5-7-17)18(19(22)23)21-11-8-15(9-12-21)24-16-3-2-10-20-13-16/h2-7,10,13,15,18H,8-9,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPTFVCYHQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)OC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid

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